molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No.: B1270766
CAS No.: 5122-95-2
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
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Description

Biphenyl-3-ylboronic acid: is an organic compound with the molecular formula C12H11BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in various chemical reactions, especially in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with a boron-containing reagent. For instance, 3-bromobiphenyl can be treated with n-butyllithium followed by the addition of trimethyl borate. The reaction mixture is then hydrolyzed to yield biphenyl-3-ylboronic acid .

Industrial Production Methods: In industrial settings, the production of biphenyl-3-ylboronic acid often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For protodeboronation reactions.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Biphenyl-3-yl Alcohol: From oxidation.

    Biphenyl: From protodeboronation.

Scientific Research Applications

Chemistry: Biphenyl-3-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, biphenyl-3-ylboronic acid is used as a reagent for the detection of sugars and other biomolecules. It has also been evaluated for its pharmacological activity as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acids .

Industry: In industrial applications, biphenyl-3-ylboronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of biphenyl-3-ylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. In biological systems, biphenyl-3-ylboronic acid can interact with enzymes and other proteins, potentially inhibiting their activity by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: Biphenyl-3-ylboronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers .

Properties

IUPAC Name

(3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXICVKOZJFRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370206
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-95-2
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl boronic acid (1) (106.2 g, 871.4 mmol), 3-bromophenylboronic acid (2) (35.0 g, 174.2 mmol), palladium acetate (9.8 g, 4.357 mmol), triphenylphosphine (4.64 g, 17.4 mmol), and 2M K2CO3 aqueous solution (470 ml) were added to 950 mL of dimethoxyethane and refluxed for 17 hours. The mixture was cooled to room temperature and the aqueous layer was separated from the organic layer. The aqueous layer was then extracted twice with 200 mL of ethyl acetate. The organic layers were combined and washed with brine and dried over magnesium sulfate. The solids were removed by vacuum filtration and the organic solvent evaporated to the crude product. The crude product was purified by Kugelehor distillation to give of 3 (30 g, 86.7%).
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Yield
86.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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